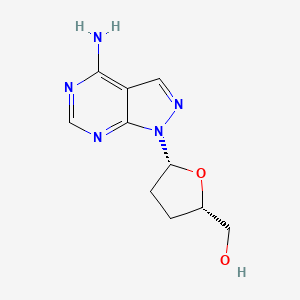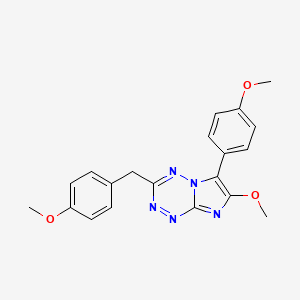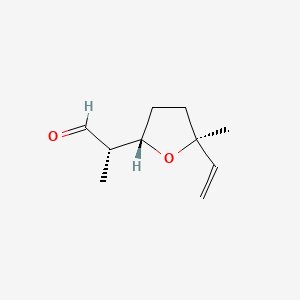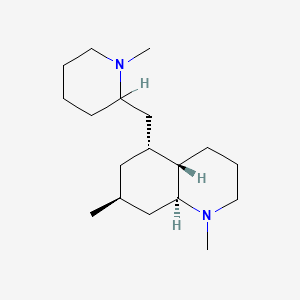
N,N'-Dimethylphlegmarine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethylphlegmarine is a nitrogen-containing organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two methyl groups attached to the nitrogen atoms, which significantly influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethylphlegmarine typically involves the reaction of phlegmarine with methylating agents under controlled conditions. One common method is the methylation of phlegmarine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N,N’-Dimethylphlegmarine often employs continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethylphlegmarine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N’-dimethylphlegmarine oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of N,N’-Dimethylphlegmarine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: N,N’-Dimethylphlegmarine oxide.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Dimethylphlegmarine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-Dimethylphlegmarine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethyl groups enhances its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar structural features but different reactivity and applications.
N,N-Dimethylacetamide: Another solvent with comparable properties but distinct uses in organic synthesis and industrial processes.
N,N-Dimethylglycine: A compound with similar methylation but different biological roles and applications.
Uniqueness
N,N’-Dimethylphlegmarine stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
66834-90-0 |
|---|---|
Molecular Formula |
C18H34N2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(4aS,5R,7S,8aS)-1,7-dimethyl-5-[(1-methylpiperidin-2-yl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C18H34N2/c1-14-11-15(13-16-7-4-5-9-19(16)2)17-8-6-10-20(3)18(17)12-14/h14-18H,4-13H2,1-3H3/t14-,15+,16?,17-,18-/m0/s1 |
InChI Key |
VUYBAOJMKXWHTC-MPBYHJMHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]2CCCN([C@H]2C1)C)CC3CCCCN3C |
Canonical SMILES |
CC1CC(C2CCCN(C2C1)C)CC3CCCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



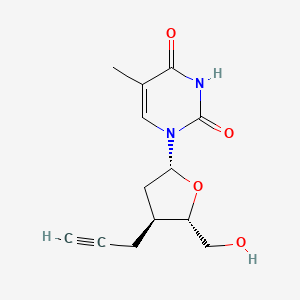





![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



